molecular formula C28H39N3O3 B12020461 N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide CAS No. 767310-61-2

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide

Cat. No.: B12020461
CAS No.: 767310-61-2
M. Wt: 465.6 g/mol
InChI Key: ARHLZGVIOKKJRU-MWAVMZGNSA-N
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Description

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide typically involves a multi-step process. One common method includes the reaction of a benzylidene derivative with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an ethanol solvent at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives with additional oxygen functionalities, while reduction may yield simpler hydrazine derivatives .

Scientific Research Applications

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-(Benzyloxy)benzylidene)-2-(3-methylphenoxy)acetohydrazide
  • 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Uniqueness

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

767310-61-2

Molecular Formula

C28H39N3O3

Molecular Weight

465.6 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(3-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]dodecanamide

InChI

InChI=1S/C28H39N3O3/c1-2-3-4-5-6-7-8-9-13-19-27(32)29-22-28(33)31-30-21-25-17-14-18-26(20-25)34-23-24-15-11-10-12-16-24/h10-12,14-18,20-21H,2-9,13,19,22-23H2,1H3,(H,29,32)(H,31,33)/b30-21+

InChI Key

ARHLZGVIOKKJRU-MWAVMZGNSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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